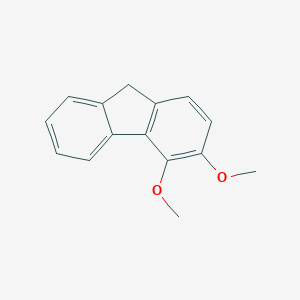
3,4-dimethoxy-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-9H-fluorene is a chemical compound that belongs to the class of fluorene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-9H-fluorene has various potential applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and mercury, in biological systems. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron transport properties.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-9H-fluorene is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-9H-fluorene has various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethoxy-9H-fluorene in lab experiments is its unique properties, which make it suitable for various applications. However, one of the limitations is its relatively high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of 3,4-dimethoxy-9H-fluorene in scientific research. One potential direction is the development of new fluorescent probes for the detection of other metal ions in biological systems. Another direction is the investigation of its potential use in the development of new OLEDs with improved performance. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Conclusion:
In conclusion, 3,4-dimethoxy-9H-fluorene is a chemical compound that has various potential applications in scientific research. Its unique properties make it suitable for various applications, including the detection of metal ions and the development of OLEDs. Further studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Synthesemethoden
The synthesis of 3,4-dimethoxy-9H-fluorene can be achieved through various methods. One of the most commonly used methods is the Suzuki coupling reaction, which involves the coupling of 3,4-dimethoxyphenylboronic acid with 9-bromo-fluorene in the presence of a palladium catalyst. Other methods include the Sonogashira coupling reaction and the Friedel-Crafts acylation reaction.
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3,4-dimethoxy-9H-fluorene |
InChI |
InChI=1S/C15H14O2/c1-16-13-8-7-11-9-10-5-3-4-6-12(10)14(11)15(13)17-2/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
PCABARWQWHUBES-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)